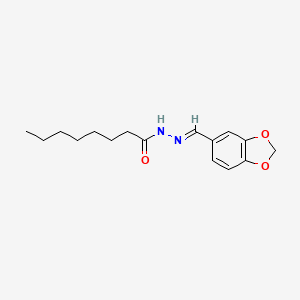
N'-(1,3-benzodioxol-5-ylmethylene)octanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and study of hydrazide derivatives, including those related to benzodioxolylmethylene structures, are significant due to their various applications in detecting heavy metals, and potential biological activities. These compounds are often characterized using various spectroscopic techniques and their properties evaluated for applications in different fields.
Synthesis Analysis
Hydrazide derivatives are typically synthesized via condensation reactions involving carbaldehyde, benzenesulfonylhydrazine, or other related compounds. For instance, noble ligands of related derivatives were prepared in good yield and crystallized in solvents like acetone and ethanol. The process involves careful selection of reactants and conditions to yield the desired products efficiently (Rahman et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds can be extensively characterized using 1H-NMR, 13C-NMR, FTIR, UV-Vis spectroscopy, and single crystal X-ray diffraction method (SCXRDM). Such analyses reveal details about the molecular configuration, crystal packing, and intermolecular interactions, essential for understanding the compound's properties and potential applications (Du, 2008).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including interaction with heavy metal ions like lead (Pb2+), forming complexes that can be used for detection purposes. Their reactivity and ability to form complexes with metals highlight their potential in environmental monitoring and remediation (Rahman et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and melting points, are determined using different analytical techniques. These properties are crucial for the compound's application in real-world scenarios, affecting its stability, storage, and handling.
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of these compounds with various reagents, metals, and biological systems can be studied through experimental and theoretical methods. For example, Density Functional Theory (DFT) calculations can predict the compound's behavior in different environments, providing insights into its practical applications (Karrouchi et al., 2020).
科学的研究の応用
Synthesis and Characterization
N'-(1,3-benzodioxol-5-ylmethylene)octanohydrazide and its derivatives have been explored for their synthesis, characterization, and applications in various scientific research areas. A study focused on synthesizing and characterizing a series of compounds related to this chemical structure, evaluating their anticancer potential. The compounds were synthesized through a series of steps starting from o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid. These compounds underwent evaluation for their in vitro anticancer activity on various cell lines, revealing specific compounds showing moderate to significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Catalytic and Magnetic Applications
Further research into N-rich aroylhydrazone complexes involving Cu(ii) compounds revealed interesting magnetism and catalytic activity towards microwave-assisted oxidation of xylenes. These compounds, rich in N-donor sites, demonstrated catalytic performances leading to the formation of significant products in the oxidation process. The study highlights the structural and magnetic properties of these complexes, providing insights into their potential applications in catalysis and material science (Manas Sutradhar et al., 2019).
Environmental and Detection Applications
The detection of carcinogenic heavy metals like lead (Pb2+) has been another area of application for derivatives of N'-(1,3-benzodioxol-5-ylmethylene)octanohydrazide. A study developed a sensitive and selective Pb2+ sensor using these compounds, demonstrating their effectiveness in detecting lead in natural samples. This application is crucial for environmental monitoring and public health safety, showcasing the versatility of these chemical structures in analytical chemistry (M. M. Rahman et al., 2020).
Insecticidal Activity
Investigations into the insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including structures similar to N'-(1,3-benzodioxol-5-ylmethylene)octanohydrazide, revealed high efficacy against certain pests. These studies contribute to the development of new, more effective insecticides, addressing the ongoing need for pest control in agriculture (Yoshihiro. Sawada et al., 2003).
Polymer Solar Cells
In the field of renewable energy, derivatives related to N'-(1,3-benzodioxol-5-ylmethylene)octanohydrazide have been utilized in the design of high-efficiency polymer solar cells. A specific study introduced an alternating copolymer as the donor material in polymer solar cells, demonstrating significant efficiency improvements. This research opens new avenues for the use of these compounds in enhancing solar cell performance, contributing to the advancement of sustainable energy technologies (Ruiping Qin et al., 2009).
将来の方向性
The future directions for the study of N’-(1,3-benzodioxol-5-ylmethylene)octanohydrazide and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could potentially lead to the development of new anticancer agents.
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]octanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-4-5-6-7-16(19)18-17-11-13-8-9-14-15(10-13)21-12-20-14/h8-11H,2-7,12H2,1H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVSLGYGPOVFS-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]octanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

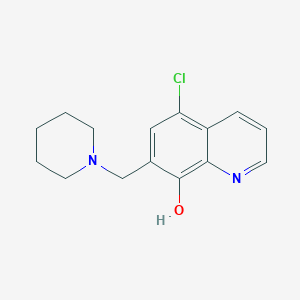
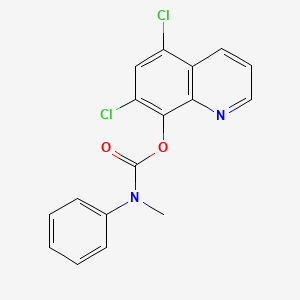
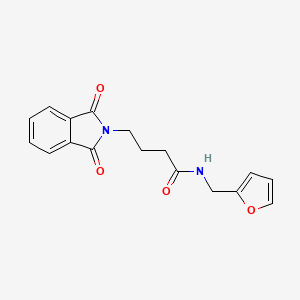
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)
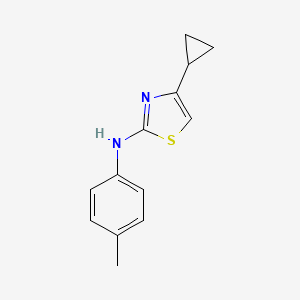
![2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)
![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)
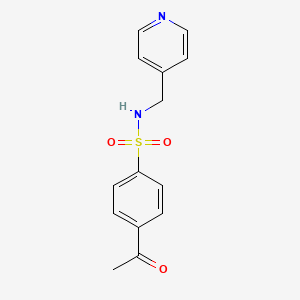
![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)
![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)
![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)
